An In-depth Technical Guide to Dicyclopropylamine Hydrochloride (CAS No. 246257-69-2)
An In-depth Technical Guide to Dicyclopropylamine Hydrochloride (CAS No. 246257-69-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylamine hydrochloride, a secondary amine featuring two strained cyclopropyl rings, represents a unique and valuable building block in modern medicinal chemistry. The distinct stereoelectronic properties conferred by the cyclopropyl moieties make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of dicyclopropylamine hydrochloride, consolidating available information on its synthesis, physicochemical properties, and safety profile. In light of the limited published data specific to this molecule, this guide also proposes robust analytical methodologies for its characterization and quality control, based on established principles and data from analogous compounds. Furthermore, we delve into the potential pharmacological applications of dicyclopropylamine hydrochloride, drawing insights from the well-documented roles of the cyclopropylamine motif as a key pharmacophore in the inhibition of enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This guide aims to be a foundational resource for researchers and drug development professionals, enabling them to effectively utilize and explore the therapeutic potential of this intriguing molecule.
Chemical and Physical Properties
Dicyclopropylamine hydrochloride is the hydrochloride salt of dicyclopropylamine, presenting as a solid at room temperature with enhanced stability and handling characteristics compared to its free base form.[1] The presence of two highly strained cyclopropyl rings imparts unique conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2][3]
| Property | Value | Source |
| CAS Number | 246257-69-2 | [4] |
| Molecular Formula | C₆H₁₂ClN | [4] |
| Molecular Weight | 133.62 g/mol | [5] |
| IUPAC Name | N-cyclopropylcyclopropanamine;hydrochloride | [5] |
| Physical Form | Solid | [4] |
| Storage | Inert atmosphere, room temperature | [4] |
| Purity (Typical) | ≥95% | [4] |
| InChI Key | FUIHNRAZVMHKIS-UHFFFAOYSA-N | [4] |
Synthesis of Dicyclopropylamine Hydrochloride
The synthesis of dicyclopropylamine has historically presented significant challenges. However, a robust and scalable process has been developed, centering on an oxygen-mediated Chan-Lam coupling reaction.[2] This approach offers high yields and purity, overcoming many of the limitations of previous synthetic routes.[2]
The overall synthetic strategy involves the nosylation of cyclopropylamine, followed by a Chan-Lam coupling with cyclopropylboronic acid, and subsequent deprotection to yield the desired dicyclopropylamine, which is then converted to its hydrochloride salt.[2]
Safety and Toxicology
Specific toxicological data for dicyclopropylamine hydrochloride is not available. The safety information provided here is based on available Safety Data Sheets (SDS) and the general toxicology of secondary amines.
Hazard Identification
Dicyclopropylamine hydrochloride is classified with the following hazard statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
The following precautionary statements should be observed when handling this compound: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
General Toxicology of Secondary Amines
Secondary amines can be irritating to the skin, eyes, and respiratory tract. [6][7]Some low molecular weight amines are toxic, and dermal absorption can be a route of exposure. [7]A key concern with secondary amines is their potential to form nitrosamines in the presence of nitrosating agents, which are a class of potent carcinogens. [8][9]Therefore, it is crucial to avoid the use of dicyclopropylamine hydrochloride in conditions that could lead to nitrosamine formation. [8]Primary amines have been found to be less promiscuous in in vitro assays and have better in vivo toxicology profiles compared to secondary and tertiary amines. [10]
Conclusion and Future Directions
Dicyclopropylamine hydrochloride is a fascinating molecule with significant potential as a building block in drug discovery, particularly in the development of enzyme inhibitors targeting MAOs and LSD1. While a robust synthetic route has been established, a comprehensive characterization of its analytical, spectroscopic, pharmacological, and toxicological properties is still lacking. This guide has consolidated the available information and provided a framework for future research.
Key areas for future investigation include:
-
Full Analytical Method Validation: The proposed HPLC method should be fully validated according to ICH guidelines to establish a reliable method for quality control.
-
Spectroscopic Characterization: The acquisition and publication of ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for the unambiguous identification of this compound.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including MAO-A, MAO-B, and LSD1, to determine its inhibitory activity and selectivity.
-
Toxicological Evaluation: A comprehensive toxicological assessment is necessary to understand the safety profile of the compound.
By addressing these knowledge gaps, the scientific community can fully unlock the potential of dicyclopropylamine hydrochloride as a valuable tool in the development of novel therapeutics.
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved December 31, 2025, from [Link]
-
Synthesis of dicyclopropylamine hydrochloride 49 by using Chan–Lam coupling. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved December 31, 2025, from [Link]
-
ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS. Retrieved December 31, 2025, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved December 31, 2025, from [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015, March 27). PubMed. Retrieved December 31, 2025, from [Link]
-
Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride. (2014, March 11). American Chemical Society. Retrieved December 31, 2025, from [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024, April 16). PubMed. Retrieved December 31, 2025, from [Link]
-
trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved December 31, 2025, from [Link]
-
Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. (2014, October 30). PubMed. Retrieved December 31, 2025, from [Link]
-
Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved December 31, 2025, from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved December 31, 2025, from [Link]
-
Advances in the Synthesis of Cyclopropylamines. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016, August 1). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]
-
The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved December 31, 2025, from [Link]
-
FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (n.d.). PMC. Retrieved December 31, 2025, from [Link]
-
Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). European Commission. Retrieved December 31, 2025, from [Link]
-
Amine promiscuity and toxicology analysis. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
-
Amine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]
-
Short chain (C2-3) alkyl amines: Human health tier II assessment. (2016, July 1). Australian Government Department of Health. Retrieved December 31, 2025, from [Link]
-
24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved December 31, 2025, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved December 31, 2025, from [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Nature. Retrieved December 31, 2025, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). NIH. Retrieved December 31, 2025, from [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved December 31, 2025, from [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved December 31, 2025, from [Link]
-
Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (n.d.). ChemRxiv. Retrieved December 31, 2025, from [Link]
-
1H and 13 C NMR Chemical Shift Prediction Models. (2019). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved December 31, 2025, from [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct. Retrieved December 31, 2025, from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved December 31, 2025, from [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
-
Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved December 31, 2025, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. researchgate.net [researchgate.net]
